molecular formula C83H115N11O16S2 B12390343 diSPhMC-Asn-Pro-Val-PABC-MMAE

diSPhMC-Asn-Pro-Val-PABC-MMAE

Cat. No.: B12390343
M. Wt: 1587.0 g/mol
InChI Key: MADBCUVZKCPOGY-LQYUVZCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

diSPhMC-Asn-Pro-Val-PABC-MMAE is a potent antibody-drug conjugate (ADC) linker used in the synthesis of ADCs. This compound is known for its role in facilitating the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diSPhMC-Asn-Pro-Val-PABC-MMAE involves multiple steps, including the coupling of various amino acids and the attachment of monomethyl auristatin E (MMAE). The reaction conditions typically involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in specialized facilities equipped to handle complex organic synthesis and peptide coupling reactions .

Chemical Reactions Analysis

Types of Reactions

diSPhMC-Asn-Pro-Val-PABC-MMAE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield amines or alcohols .

Scientific Research Applications

diSPhMC-Asn-Pro-Val-PABC-MMAE has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of ADCs, facilitating the targeted delivery of cytotoxic agents.

    Biology: Employed in studies involving targeted drug delivery and cancer research.

    Medicine: Integral in the development of targeted cancer therapies, minimizing side effects and improving efficacy.

    Industry: Utilized in the production of ADCs for pharmaceutical applications.

Mechanism of Action

The mechanism of action of diSPhMC-Asn-Pro-Val-PABC-MMAE involves its role as a linker in ADCs. The compound facilitates the attachment of MMAE to an antibody, which then targets specific cancer cells. Upon binding to the cancer cell, the ADC is internalized, and MMAE is released, leading to cell death. The molecular targets and pathways involved include the binding of the antibody to cancer cell antigens and the subsequent release of MMAE, which disrupts microtubule function and induces apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diSPhMC-Asn-Pro-Val-PABC-MMAE is unique due to its specific peptide sequence and the use of MMAE as the cytotoxic agent. This combination allows for effective targeting and delivery of the cytotoxic agent to cancer cells, minimizing off-target effects and improving therapeutic outcomes .

Properties

Molecular Formula

C83H115N11O16S2

Molecular Weight

1587.0 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[6-[2,5-dioxo-3,4-bis(phenylsulfanyl)pyrrol-1-yl]hexanoylamino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C83H115N11O16S2/c1-15-52(8)70(63(108-13)47-66(97)92-44-28-36-61(92)72(109-14)53(9)75(99)85-54(10)71(98)56-30-20-16-21-31-56)90(11)80(104)68(50(4)5)89-78(102)69(51(6)7)91(12)83(107)110-48-55-39-41-57(42-40-55)86-77(101)67(49(2)3)88-76(100)62-37-29-45-93(62)79(103)60(46-64(84)95)87-65(96)38-26-19-27-43-94-81(105)73(111-58-32-22-17-23-33-58)74(82(94)106)112-59-34-24-18-25-35-59/h16-18,20-25,30-35,39-42,49-54,60-63,67-72,98H,15,19,26-29,36-38,43-48H2,1-14H3,(H2,84,95)(H,85,99)(H,86,101)(H,87,96)(H,88,100)(H,89,102)/t52-,53+,54+,60-,61-,62-,63+,67-,68-,69-,70-,71+,72+/m0/s1

InChI Key

MADBCUVZKCPOGY-LQYUVZCHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.